molecular formula C22H28N4O B2461775 (E)-(4-cinnamylpiperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone CAS No. 2035037-00-2

(E)-(4-cinnamylpiperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone

Cat. No.: B2461775
CAS No.: 2035037-00-2
M. Wt: 364.493
InChI Key: NHZYEOYELYTBMN-VMPITWQZSA-N
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Description

(E)-(4-cinnamylpiperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone is a useful research compound. Its molecular formula is C22H28N4O and its molecular weight is 364.493. The purity is usually 95%.
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Biological Activity

The compound (E)-(4-cinnamylpiperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone , identified by its CAS number 1421587-56-5 , is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N4O2C_{20}H_{24}N_{4}O_{2}, with a molecular weight of 352.4 g/mol . The structure comprises a piperazine ring linked to a tetrahydro-benzimidazole moiety and a cinnamyl substituent, which contributes to its unique biological profile.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of benzimidazole have been shown to inhibit key enzymes involved in cancer cell proliferation. The mechanism often involves the inhibition of farnesyltransferase (FT), which is crucial for the post-translational modification of proteins involved in oncogenic signaling pathways. Studies have demonstrated that modifications at the 4-position of related compounds enhance their inhibitory potency against FT .

Antimicrobial Activity

Compounds featuring piperazine rings have demonstrated antimicrobial properties. The presence of the cinnamyl group may enhance the lipophilicity of the molecule, facilitating better penetration through microbial membranes. Preliminary studies suggest that similar derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Neuropharmacological Effects

The structural components of this compound suggest potential interactions with neurotransmitter receptors. Compounds with piperazine rings are often studied for their effects on serotonin and dopamine receptors, which are critical in the treatment of various CNS disorders .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Binding to active sites on target enzymes such as farnesyltransferase.
  • Receptor Modulation : Acting as an agonist or antagonist at neurotransmitter receptors.

These interactions may lead to downstream effects such as altered cell signaling pathways, promoting apoptosis in cancer cells or modulating neurotransmission in neuropharmacological contexts.

Case Studies and Research Findings

StudyFindings
Anticancer Activity A study indicated that similar compounds showed IC50 values as low as 24 nM against FT, leading to significant reductions in tumor growth in animal models .
Antimicrobial Efficacy Research revealed that piperazine derivatives exhibited minimum inhibitory concentrations (MIC) effective against various bacterial strains.
Neuropharmacology Investigations into related compounds demonstrated modulation of serotonin receptors, suggesting potential applications in treating anxiety and depression .

Properties

IUPAC Name

(2-methyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O/c1-17-23-20-10-9-19(16-21(20)24-17)22(27)26-14-12-25(13-15-26)11-5-8-18-6-3-2-4-7-18/h2-8,19H,9-16H2,1H3,(H,23,24)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZYEOYELYTBMN-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)N3CCN(CC3)CC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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